An In-depth Technical Guide to the Chemical Properties of 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one
An In-depth Technical Guide to the Chemical Properties of 3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one, a reactive α,β-unsaturated ketone with significant potential in synthetic chemistry and drug discovery. Also known as 4-methyleneisophorone, this compound possesses a unique structural framework that imparts distinct reactivity and makes it a valuable building block for the synthesis of more complex molecules. This document delves into its chemical structure, spectroscopic profile, key reactive characteristics, and potential applications, offering a foundational resource for researchers and professionals in the field.
Introduction
3,5,5-Trimethyl-4-methylene-2-cyclohexen-1-one is a cyclic ketone featuring a conjugated system of a double bond and a carbonyl group, with an additional exocyclic double bond. This arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. The presence of both electrophilic and nucleophilic centers, along with the potential for participation in pericyclic reactions, opens up a wide array of possible chemical transformations. Understanding the fundamental chemical properties of this molecule is crucial for harnessing its synthetic potential, particularly in the development of novel therapeutic agents and other fine chemicals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 3,5,5-trimethyl-4-methylidenecyclohex-2-en-1-one | |
| Synonyms | 4-Methyleneisophorone | |
| CAS Number | 20548-00-9 | |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol |
Molecular Structure
The structure of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is characterized by a six-membered ring containing a ketone, an endocyclic double bond conjugated to the ketone, and an exocyclic methylene group. The presence of three methyl groups, two of which are geminal at the 5-position, influences the steric and electronic properties of the molecule.
Figure 1: Chemical structure of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.
Synthesis
While a specific, high-yield synthesis for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is not extensively documented in readily available literature, its synthesis can be conceptually approached through modifications of known methods for similar structures. A plausible synthetic route could involve the aldol condensation of a suitable precursor, followed by dehydration and methylene group introduction.
One potential strategy is the adaptation of the synthesis of 4-methylene-2-cyclohexen-1-one.[1] This would likely involve a multi-step process starting from commercially available materials. The synthesis of the related compound isophorone is achieved through the self-condensation of acetone.[1]
Spectroscopic Characterization
The structural elucidation of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the cyclohexenone ring and the exocyclic methylene group. The methyl groups will appear as singlets, with the gem-dimethyl groups at the 5-position potentially showing magnetic non-equivalence depending on the molecular conformation. The allylic protons on the ring will exhibit characteristic multiplets.
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¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the four olefinic carbons, the quaternary carbon at the 5-position, and the carbons of the three methyl groups.
Detailed predicted ¹H and ¹³C NMR data can be found in public databases such as PubChem.[2]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by strong absorption bands corresponding to the C=O stretching of the conjugated ketone and the C=C stretching of the multiple double bonds. The exact positions of these bands provide valuable information about the electronic environment of these functional groups. A vapor phase IR spectrum is available for reference.[2]
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (150.22 g/mol ). The fragmentation pattern will provide further structural information, with characteristic losses of methyl groups and other small fragments. GC-MS data for this compound is available in the NIST Mass Spectrometry Data Center.[2]
Reactivity and Potential Applications in Drug Development
The reactivity of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is governed by its α,β-unsaturated ketone and diene-like functionalities.
Michael Addition
The conjugated system is susceptible to nucleophilic attack at the β-carbon (C4), a classic Michael addition reaction.[3] This allows for the introduction of a wide range of substituents, making it a valuable tool for building molecular complexity. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
Figure 2: Michael addition reaction of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.
Diels-Alder Reaction
The exocyclic diene system can potentially participate as the diene component in a Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings.[4] This provides a route to complex polycyclic structures that are often found in natural products and bioactive molecules.
Figure 3: Diels-Alder reaction involving 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one as the diene.
Potential Pharmacological Significance
While direct pharmacological data for 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is limited, related structures have shown biological activity. For instance, the structurally similar compound 3,5,5-Trimethyl-4-(3-oxobutyl)-2-cyclohexen-1-one has demonstrated anthelmintic properties. This suggests that the core scaffold of 4-methyleneisophorone could be a valuable starting point for the development of new therapeutic agents. Further research into its biological activity is warranted.
Experimental Protocols
The following are generalized, step-by-step methodologies for the characterization of 3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one.
Protocol for NMR Spectroscopic Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
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Reference the spectrum to the residual solvent peak.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
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Reference the spectrum to the solvent peak.
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2D NMR (Optional but Recommended):
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Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
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Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
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Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
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Protocol for FTIR Spectroscopic Analysis
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Sample Preparation:
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Neat Liquid: Place a small drop of the liquid sample between two salt plates (e.g., NaCl, KBr).
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ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal.
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Data Acquisition:
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Acquire 16-32 scans for a good signal-to-noise ratio.
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Perform a background scan prior to the sample scan.
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Data Analysis:
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Identify the characteristic absorption bands for the C=O and C=C functional groups.
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Protocol for GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
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GC Separation:
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Inject a small volume (e.g., 1 µL) of the solution into the GC.
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Use a suitable capillary column (e.g., DB-5ms).
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Employ a temperature program that allows for good separation of the analyte from any impurities.
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MS Detection:
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Use electron ionization (EI) at 70 eV.
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Scan a mass range that includes the expected molecular ion (e.g., m/z 40-200).
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Data Analysis:
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Identify the retention time of the compound.
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Analyze the mass spectrum to confirm the molecular weight and fragmentation pattern.
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Conclusion
3,5,5-trimethyl-4-methylene-2-cyclohexen-1-one is a molecule with significant untapped potential in organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide has provided a detailed overview of its chemical properties, spectroscopic signature, and reactive nature. Further exploration of its synthesis and biological activity is highly encouraged and promises to yield valuable insights and applications for the scientific community.
References
-
UCLA Chemistry and Biochemistry. (n.d.). An improved synthesis of 4-methylene-2-cyclohexen-1-one. Retrieved from [Link]
-
AWS. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Retrieved from [Link]
-
Australian Government Department of Health. (2013, March 22). 2-Cyclohexen-1-one, 3,5,5-trimethyl-: Human health tier II assessment. Retrieved from [Link]
-
EPA. (n.d.). Method 609: Nitroaromatics and Isophorone. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
PeerJ. (2025, September 17). Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-methylene-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
INCHEM. (1995). Isophorone (EHC 174, 1995). Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). MICHAEL ADDITION REACTION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]
-
Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
MDPI. (2023, February 22). The Production of Isophorone. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0191348). Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxo-1-butenyl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 4-Methyleneisophorone. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,5,5-Trimethylcyclohexene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
ResearchGate. (2023, March 22). Synthesis of isophorone A route to an industrially important solvent and intermediate. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3,5,5-Trimethyl-2-cyclohexen-1-one (FDB003216). Retrieved from [Link]
-
YouTube. (2025, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. Retrieved from [Link]
-
ATSDR. (n.d.). 6. analytical methods. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]
-
SciSpace. (2022, September 16). ATR-FTIR spectroscopy combined with DNA barcoding and GC-MS to assess the quality and purity of saffron (Crocus Sativus L.). Retrieved from [Link]
-
PMC. (2024, April 22). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):.... Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-. Retrieved from [Link]
-
MDPI. (2025, October 16). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Retrieved from [Link]
-
CDC Stacks. (n.d.). Information PrOfiles on Potential Occupational Hazards: Trimethylbenzenes. Retrieved from [Link]
-
Australian Government Department of Health. (2020, February 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 4-methyl-2-oxo-, ethyl ester. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3,5,5-Trimethyl-3-cyclohexen-1-one (FDB020063). Retrieved from [Link]
-
PMC. (n.d.). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Retrieved from [Link]
-
PubMed. (n.d.). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1. Retrieved from [Link]
